molecular formula C15H17NO B14058480 2-Amino-1,2-diphenylpropan-1-ol

2-Amino-1,2-diphenylpropan-1-ol

Cat. No.: B14058480
M. Wt: 227.30 g/mol
InChI Key: ZGULRCHLTOMBNJ-UHFFFAOYSA-N
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Description

2-Amino-1,2-diphenylpropan-1-ol is an organic compound with the molecular formula C15H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in asymmetric synthesis. This compound features both an amino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2-diphenylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 2,2-diphenylacetophenone with a chiral borohydride reagent can yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding ketone. This process is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon. The reaction is monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2-diphenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1,2-diphenylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,2-diphenylpropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions enable the compound to act as a chiral ligand, influencing the stereochemistry of reactions it is involved in .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,2-diphenylpropan-1-ol is unique due to its combination of an amino group and a hydroxyl group on a chiral carbon. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in asymmetric synthesis .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-amino-1,2-diphenylpropan-1-ol

InChI

InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3

InChI Key

ZGULRCHLTOMBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N

Origin of Product

United States

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